Homoursodeoxycholic acid

Description

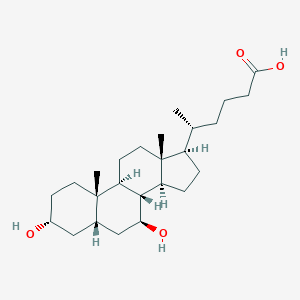

Structure

2D Structure

Properties

IUPAC Name |

(5R)-5-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-15(5-4-6-22(28)29)18-7-8-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,4-14H2,1-3H3,(H,28,29)/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKGBMOMGYRROF-ZQMFMVRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102044-28-0 | |

| Record name | Homoursodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102044280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Homoursodeoxycholic Acid and Its Analogues

Established Synthetic Pathways for Homoursodeoxycholic Acid Production

The principal route for synthesizing H-UDCA starts from the readily available ursodeoxycholic acid. nih.gov This process involves a homologation reaction sequence to extend the carboxylic acid side chain.

The protected UDCA is then converted to its acid chloride by treatment with a reagent such as thionyl chloride. nih.gov This activated acid chloride is subsequently reacted with diazomethane (B1218177) in the first step of the Arndt-Eistert sequence. nih.govorganic-chemistry.org This reaction forms a crucial α-diazoketone intermediate, setting the stage for the key rearrangement step. nih.gov The use of excess diazomethane is typical to drive the reaction to completion and to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.org

The core of the Arndt-Eistert synthesis is the Wolff rearrangement, a reaction that converts the α-diazoketone into a ketene (B1206846) through a 1,2-rearrangement, accompanied by the loss of dinitrogen gas. wikipedia.orgorganic-chemistry.org This rearrangement can be induced thermally, photochemically, or, as is common in this type of synthesis, through silver(I) catalysis (e.g., using silver oxide, Ag₂O). nih.govwikipedia.org

In the synthesis of H-UDCA, the diazoketone derived from UDCA undergoes the Wolff rearrangement to yield a ketene intermediate. nih.gov This highly reactive ketene is not isolated but is immediately trapped by a suitable nucleophile present in the reaction mixture. organic-chemistry.org When water is used as the nucleophile, it attacks the ketene to generate the homologous carboxylic acid, which, after deprotection of the hydroxyl groups, yields this compound. nih.govorganic-chemistry.org This sequence effectively introduces the elongated side chain required for H-UDCA. nih.gov

Table 1: Key Steps in this compound Synthesis via Arndt-Eistert Reaction

| Step | Starting Material | Reagents | Intermediate Product | Key Transformation |

| Protection | Ursodeoxycholic acid (UDCA) | Formic acid | 3α,7β-diformoxy-5β-cholan-24-oic acid | Esterification of hydroxyl groups |

| Activation | 3α,7β-diformoxy-5β-cholan-24-oic acid | Thionyl chloride (SOCl₂) | 3α,7β-diformoxy-5β-cholan-24-oyl chloride | Formation of acid chloride |

| Diazoketone Formation | 3α,7β-diformoxy-5β-cholan-24-oyl chloride | Diazomethane (CH₂N₂) | 3α,7β-diformoxy-25-diazo-25-homo-5β-cholan-24-one | Acylation of diazomethane |

| Wolff Rearrangement | 3α,7β-diformoxy-25-diazo-25-homo-5β-cholan-24-one | Ag₂O, H₂O | Ketene intermediate | 1,2-rearrangement and N₂ loss |

| Hydrolysis & Deprotection | Ketene intermediate | H₂O, Base (e.g., NaOH) | This compound (H-UDCA) | Ketene trapping and ester hydrolysis |

Maintaining the correct stereochemistry, particularly the 7β-hydroxyl group characteristic of UDCA and H-UDCA, is critical. While the Arndt-Eistert synthesis primarily affects the side chain and does not typically alter the stereocenters on the steroid nucleus, alternative synthetic routes or the synthesis of isomers may require specific stereoselective steps. wikipedia.org For instance, in a related synthesis, a 7-ketohomodeoxycholic acid was reduced to create the 7β-hydroxyl group. The reduction of a 7-keto group using sodium in a propanol (B110389) solvent selectively yields the 7β-hydroxy epimer, which is a crucial step for obtaining the correct isomer of H-UDCA. nih.gov The choice of reducing agent and reaction conditions is paramount for achieving high diastereoselectivity in such transformations. mdpi.com

Isotopic Labeling Strategies for this compound

Isotopic labeling is an indispensable tool in biomedical research, allowing for the study of a molecule's metabolic pathway, distribution, and mechanism of action without altering its chemical properties. mdpi.comnih.gov Both radioactive and stable isotopes have been used to label H-UDCA for various research purposes.

Tritium (B154650) (³H) is a radioactive isotope of hydrogen frequently used for labeling drug molecules for metabolic tracing studies due to its high specific activity. mdpi.combitesizebio.com A method for the synthesis of [11,12-³H]this compound has been described, enabling its use as a tracer in metabolic research. nih.gov

The synthesis starts with homocholic acid, which is prepared from cholic acid using the same Arndt-Eistert homologation described for H-UDCA. nih.gov Key steps in the tritium labeling process include:

Oxidation: The 7-hydroxyl group of a homocholic acid derivative is oxidized to a keto group.

Reduction: The 7-keto group is then stereoselectively reduced back to the 7β-hydroxyl group. nih.gov

Introduction of Unsaturation: A double bond is introduced into the steroid nucleus, specifically at the C11-C12 position. This is achieved by dehydration of a 12α-hydroxy intermediate using a reagent like phosphorus oxychloride. nih.govthegoodscentscompany.com

Catalytic Tritiation: The crucial labeling step involves the reduction of the C11-C12 double bond with tritium gas (³H₂) in the presence of a platinum oxide catalyst. nih.gov This reaction saturates the bond and incorporates two tritium atoms into the steroid backbone.

Hydrolysis: Finally, the protecting groups are removed by alkaline hydrolysis to yield the desired [11,12-³H]this compound. nih.gov

This radiolabeled version of H-UDCA can be used in drug metabolism and pharmacokinetic (DMPK) studies, receptor binding assays, and autoradiography to visualize its distribution in tissues. mdpi.comnih.gov

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is a powerful tool for elucidating reaction mechanisms through the study of kinetic isotope effects (KIE). nih.govnih.gov While specific studies on deuterium-labeled H-UDCA are not prominent, the principles of deuterium labeling are applicable to understanding its synthesis.

For example, deuterated reagents could be used to probe the mechanism of the Wolff rearrangement or the stereoselective reduction steps. acs.orgicepharma.com If a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium will typically slow the reaction down (a primary KIE). By synthesizing deuterated precursors to H-UDCA and analyzing the reaction rates or product distributions, chemists can gain insight into the transition states and mechanisms of the synthetic transformations. nih.govresearchgate.net For instance, deuteration experiments have been used to provide mechanistic insights into rearrangements of other bile acid analogues. acs.orgicepharma.com This approach allows for a deeper understanding of the factors controlling reactivity and stereoselectivity in the synthesis of H-UDCA and its isomers.

Emerging Methodologies in Bile Acid Analogue Synthesis Applicable to this compound

The synthesis of this compound (hUDCA) and its analogues is continually evolving, driven by the need for more efficient, selective, and sustainable methods. While traditional multi-step syntheses have been foundational, emerging methodologies are offering innovative solutions to the challenges associated with modifying the complex and stereochemically rich steroid nucleus. These advanced techniques, including enzymatic catalysis, continuous flow chemistry, photoredox catalysis, and late-stage C-H functionalization, provide powerful tools for creating novel bile acid derivatives with potential therapeutic applications.

Enzymatic and Biocatalytic Approaches

Biocatalysis, utilizing isolated enzymes or whole-cell systems, has gained significant traction for its high selectivity and environmentally benign reaction conditions. conicet.gov.arnumberanalytics.com In the context of bile acid synthesis, enzymes, particularly lipases, offer remarkable regioselectivity in acylation and esterification reactions, which is often difficult to achieve with conventional chemical methods. conicet.gov.armdpi.com

Researchers have successfully applied enzyme catalysis to synthesize various bile acid derivatives. conicet.gov.ar For instance, lipase-catalyzed reactions have been used to produce mono- and diacetylated esters of bile acids like deoxycholic acid and chenodeoxycholic acid (CDCA), the latter being a precursor for ursodeoxycholic acid (UDCA). conicet.gov.armdpi.com These enzymatic methods proceed in high yields under mild conditions. conicet.gov.ar The principles of these regioselective enzymatic acylations could be directly applied to the hydroxyl groups of hUDCA to generate novel esters and other derivatives.

A recent study demonstrated the use of Candida antarctica lipase (B570770) B (CAL-B) for the regioselective synthesis of 3α-acetoxy derivatives of several bile acids, including UDCA. mdpi.com This highlights the potential for creating specific hUDCA analogues by enzymatically targeting its hydroxyl groups.

Interactive Table 1: Examples of Enzymatic Synthesis of Bile Acid Derivatives

Users can sort and filter the data by clicking on the headers.

| Bile Acid Precursor | Enzyme | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| Chenodeoxycholic acid (CDCA) | Lipase | Acetylation/Esterification | Ethyl chenodeoxycholate 3-acetate | Good to Excellent | conicet.gov.ar |

| Deoxycholic acid (DCA) | Lipase | Acetylation/Esterification | Acetylated ester derivatives | Good to Excellent | conicet.gov.ar |

| Lithocholic acid (LCA) | Lipase | Acetylation/Esterification | Acetylated ester derivatives | Good to Excellent | conicet.gov.ar |

| Ursodeoxycholic acid (UDCA) | Candida antarctica lipase B (CAL-B) | Transesterification | 3α-acetoacetoxy UDCA | 60% | mdpi.com |

Furthermore, engineered single-cell biocatalytic systems are being developed for complex cascade reactions. For example, a single Escherichia coli cell was engineered to perform both Δ¹-dehydrogenation and C17β-carbonyl reduction, demonstrating a streamlined synthesis of anabolic-androgenic steroids. rsc.org Such whole-cell cascade biocatalysis represents a promising future direction for the efficient, multi-step synthesis of complex bile acid analogues from simple precursors.

Continuous Flow Chemistry

Continuous flow chemistry has emerged as a powerful technology to overcome the limitations of traditional batch synthesis in steroid chemistry. researchgate.netuva.nl This approach offers superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and easier scalability. mdpi.com For the synthesis of bile acid analogues, flow chemistry can enable the efficient execution of challenging reactions and the telescoping of multiple synthetic steps without isolating intermediates. researchgate.netmdpi.com

The integration of flow chemistry with other enabling technologies like photochemistry and biocatalysis is particularly promising for streamlining steroid synthesis. researchgate.netuva.nl For instance, biotransformations using dehydrogenases or oxidases have been successfully implemented under flow conditions. researchgate.net This synergy allows for the development of automated, multi-step flow systems that can significantly accelerate the synthesis of diverse steroidal compounds, a strategy directly applicable to the production of hUDCA analogues. researchgate.netuva.nl

Photoredox Catalysis

Visible-light photoredox catalysis is a rapidly developing field in organic synthesis that uses light energy to initiate redox reactions under exceptionally mild conditions. usp.brrsc.org This methodology avoids the need for high-energy UV light, which can cause side reactions, and offers high selectivity. rsc.org The photocatalyst, upon absorbing visible light, becomes a potent oxidant and reductant, capable of activating a wide range of substrates through single-electron transfer (SET) processes. usp.br

The application of photoredox catalysis to bile acid chemistry is an area of active exploration. wgtn.ac.nz It has been used for the synthesis of complex heterocyclic structures and for the functionalization of carboxylic acids and peptides. researchgate.netacs.org For the synthesis of hUDCA analogues, photoredox catalysis could enable novel transformations of the steroid core or the side chain. For example, selective diazoacetylation of the 7α-hydroxy group in deoxycholic acid has been explored for subsequent intramolecular reactions mediated by violet light, demonstrating the potential for precise, light-mediated modifications on the bile acid scaffold. wgtn.ac.nz

Late-Stage C-H Functionalization

Directly modifying the carbon-hydrogen (C-H) bonds of a complex molecule like a bile acid is a highly efficient strategy for creating analogues, as it avoids lengthy de novo synthesis or functional group interconversions. Palladium-catalyzed C-H activation has recently been demonstrated as a powerful method for the diastereo- and regioselective (hetero)arylation of unactivated C(sp³)-H bonds in bile acids. researchgate.net

Using an 8-aminoquinoline (B160924) directing group, researchers achieved the selective functionalization of the C-12 position on cholic and deoxycholic acid amides. researchgate.net This methodology shows excellent functional group tolerance and provides access to previously inaccessible bile acid derivatives. researchgate.net The directing group can be readily removed, yielding the modified bile acid. researchgate.net This approach could be adapted to the hUDCA scaffold to introduce a wide variety of aryl and heteroaryl groups at specific positions, rapidly generating a library of novel analogues for biological screening.

Interactive Table 2: Overview of Emerging Synthetic Methodologies

Users can sort and filter the data by clicking on the headers.

| Methodology | Core Principle | Key Advantages for Bile Acid Synthesis | Potential Application for hUDCA | Reference |

|---|---|---|---|---|

| Enzymatic Catalysis | Use of enzymes for chemical transformations. | High regioselectivity, mild reaction conditions, environmentally friendly. | Selective modification of hydroxyl groups. | conicet.gov.ar, mdpi.com |

| Continuous Flow Chemistry | Reactions are run in a continuously flowing stream. | Enhanced control, safety, scalability, and automation. | Streamlined, multi-step synthesis of analogues. | researchgate.net, uva.nl, mdpi.com |

| Photoredox Catalysis | Use of visible light to drive redox reactions. | Mild conditions, high selectivity, novel transformations. | Light-mediated functionalization of the steroid core or side chain. | usp.br, wgtn.ac.nz, rsc.org |

| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. | Atom economy, rapid access to novel derivatives from late-stage intermediates. | Regioselective introduction of aryl groups on the steroid nucleus. | researchgate.net |

Metabolic Pathways and Biotransformations of Homoursodeoxycholic Acid

The Enterohepatic Circulation of Homoursodeoxycholic Acid in Preclinical Models

The enterohepatic circulation is a critical process for the conservation of the body's bile acid pool. Bile acids are synthesized in the liver, secreted into the bile, stored in the gallbladder, released into the small intestine to aid in digestion, and then efficiently reabsorbed, primarily in the terminal ileum, to return to the liver via the portal circulation. mdpi.comnih.gov This recycling process is crucial for maintaining bile acid homeostasis.

Studies in animal models using analogues of hUDCA have provided significant insights into its likely behavior within this circulatory pathway. For instance, norUDCA, a C23 side-chain shortened analogue of UDCA, has been shown to undergo enterohepatic circulation. jci.org Unmodified norUDCA that is not absorbed in the biliary tract passes into the small intestine, where it is reabsorbed and transported back to the liver for reuptake and subsequent secretion into bile. jci.org Similarly, UDCA itself is known to have a high hepatic extraction and undergoes extensive enterohepatic circulation. aasld.orgnih.gov

The intestinal absorption of bile acids is a complex process involving both active and passive mechanisms. In rabbits, norUDCA is reported to be well-absorbed from the intestine. nih.gov The dynamics of this absorption, however, may differ from native bile acids. Studies in mice suggest that the primary apical sodium-dependent bile acid transporter (ASBT), which is crucial for the active uptake of most bile acids in the terminal ileum, is dispensable for the choleretic actions of norUDCA. jci.org This suggests that norUDCA may be absorbed via different mechanisms, possibly including passive diffusion or other currently uncharacterized transporters. Interrupting the enterohepatic circulation through the use of bile acid sequestrants also did not prevent the stimulation of bile flow by norUDCA, further supporting the idea of alternative absorption pathways. jci.org

Table 1: Summary of Intestinal Absorption Findings for UDCA Analogues in Preclinical Models

| Compound | Animal Model | Key Findings on Intestinal Absorption |

| nor-Ursodeoxycholic acid (norUDCA) | Rabbit | Well absorbed from the intestine. nih.gov |

| nor-Ursodeoxycholic acid (norUDCA) | Mouse | Its choleretic effects are independent of the Apical Sodium-dependent Bile Acid Transporter (ASBT), suggesting alternative absorption mechanisms. jci.orgresearchgate.net |

| Ursodeoxycholic acid (UDCA) | General | Undergoes efficient uptake in the terminal ileum as part of the enterohepatic circulation. aasld.org |

Following absorption from the intestine and transport to the liver, bile acids undergo hepatic processing before being secreted into the bile. This typically involves conjugation with the amino acids taurine (B1682933) or glycine (B1666218), which increases their solubility and facilitates their transport.

In the case of UDCA, it is taken up by hepatocytes, conjugated, and then secreted across the canalicular membrane into the bile ducts. aasld.org However, its side-chain shortened analogue, norUDCA, exhibits a different metabolic fate in preclinical models. In biliary fistula rabbits, norUDCA was found to be secreted into the bile as a glucuronide conjugate and also as the unchanged compound. nih.gov Notably, conjugation with glycine and taurine was not observed for norUDCA. nih.gov This metabolic shift towards glucuronidation is significant because glucuronides are poorly absorbed from the intestine, which prevents the accumulation of norUDCA in the bile acid pool. nih.gov

Furthermore, studies in mice have demonstrated that both UDCA and norUDCA are potent choleretic agents, meaning they increase bile flow. nih.gov While UDCA increases biliary bile acid and bicarbonate concentrations, the increased bile flow from norUDCA is primarily associated with a significant increase in bicarbonate excretion. nih.govresearchgate.net

Table 2: Hepatic Processing and Biliary Effects of UDCA and norUDCA in Animal Models

| Compound | Animal Model | Hepatic Processing | Biliary Excretion and Effects |

| nor-Ursodeoxycholic acid (norUDCA) | Rabbit | Undergoes glucuronidation; no significant conjugation with glycine or taurine. nih.gov | Secreted as a glucuronide and in its unchanged form. nih.gov |

| nor-Ursodeoxycholic acid (norUDCA) | Mouse | Not specified | Potent choleretic; significantly increases biliary bicarbonate secretion. nih.gov |

| Ursodeoxycholic acid (UDCA) | General/Mouse | Conjugated with glycine or taurine in hepatocytes. aasld.org | Potent choleretic; increases biliary bile acid and bicarbonate concentrations. nih.gov |

The disposition of bile acids is critically dependent on a series of transporters located on the membranes of intestinal and liver cells. Key transporters in the enterohepatic circulation include the Apical Sodium-dependent Bile acid Transporter (ASBT) for intestinal uptake, the Na+-Taurocholate Cotransporting Polypeptide (NTCP) and Organic Anion Transporting Polypeptides (OATPs) for hepatic uptake from the portal blood, the Bile Salt Export Pump (BSEP) for canalicular secretion into bile, and the Organic Solute Transporter alpha/beta (OSTα/OSTβ) for basolateral efflux from enterocytes and hepatocytes. mdpi.comnih.govsolvobiotech.comnih.gov

Research on norUDCA suggests that its interaction with these transporters is atypical. Studies in mice have shown that ASBT and OSTα are not required for the stimulation of bile flow and biliary bicarbonate secretion by norUDCA. jci.orgresearchgate.net This indicates that the major transporters for intestinal absorption and basolateral efflux are not directly involved in its primary physiological actions. jci.org

Regarding hepatic uptake, in vitro studies using human embryonic kidney cells expressing various hepatic transporters have investigated the roles of OATP1B1, OATP1B3, OATP2B1, and NTCP. The results showed that these transporters are likely not relevant for the hepatocellular uptake of either UDCA or norUDCA in humans due to very low transport rates. nih.gov Specifically, norUDCA was not significantly transported by NTCP. nih.gov

Microbiota-Mediated Transformations of this compound

The gut microbiota plays a profound role in diversifying the bile acid pool through a variety of enzymatic transformations. nih.govnih.gov These biotransformations primarily occur after bile acids escape reabsorption in the small intestine and reach the colon, where the bacterial population is dense. The main microbial transformations include deconjugation, dehydroxylation, oxidation, and epimerization. nih.gov

Deconjugation, the removal of the glycine or taurine moiety from conjugated bile acids, is a crucial initial step in microbial bile acid metabolism. nih.gov This reaction is catalyzed by bile salt hydrolases (BSH), enzymes that are widespread among gut bacteria. nih.gov Deconjugation is considered a "gateway reaction" because unconjugated bile acids are the substrates for subsequent modifications like dehydroxylation. nih.gov

Dehydroxylation involves the removal of hydroxyl groups from the steroid nucleus of the bile acid. The 7-dehydroxylation of UDCA, which has a hydroxyl group at the 7β position, results in the formation of lithocholic acid (LCA). researchgate.net Studies have identified specific intestinal bacteria, such as Eubacterium species, that are capable of carrying out this 7β-dehydroxylation. researchgate.net Interestingly, the 7-dehydroxylation of UDCA by another bacterium, Clostridium scindens, has been shown to be significantly induced by the presence of cholic acid, a primary bile acid. nih.govresearchgate.net This suggests a regulatory mechanism where one type of bile acid can influence the microbial metabolism of another. It is also important to note that the structure of the side chain can influence these transformations, as certain side chain conjugations have been shown to prevent bacterial 7-dehydroxylation. semanticscholar.org

Primary bile acids are those synthesized by the host liver, while secondary bile acids are the products of microbial metabolism in the gut. mdpi.comkegg.jpresearchgate.net The conversion of UDCA to lithocholic acid (LCA) via 7β-dehydroxylation is a key example of secondary bile acid formation. researchgate.netnih.gov Therefore, LCA is considered the major secondary bile acid metabolite of UDCA. In animal studies, the administration of UDCA to rabbits led to an accumulation of its bacterial metabolite, lithocholate, in the bile. nih.gov

In contrast, preclinical studies with norUDCA in rabbits showed that its presumed 7-dehydroxylated metabolite, nor-lithocholate, did not accumulate in the biliary bile acids. nih.gov This lack of accumulation is likely due to the unique hepatic metabolism of norUDCA (glucuronidation), which limits its enterohepatic cycling and subsequent exposure to gut bacteria. nih.gov

Table 3: Primary Microbial Transformations and Resulting Secondary Metabolites of UDCA and norUDCA

| Precursor Compound | Primary Microbial Transformation | Key Bacterial Genera Involved | Major Secondary Bile Acid Metabolite |

| Ursodeoxycholic acid (UDCA) | 7β-dehydroxylation | Eubacterium, Clostridium researchgate.netnih.gov | Lithocholic acid (LCA) researchgate.netnih.gov |

| nor-Ursodeoxycholic acid (norUDCA) | 7-dehydroxylation (presumed) | Not specified | nor-Lithocholic acid (does not accumulate in bile) nih.gov |

Endogenous Enzymatic Modifications of this compound

The endogenous enzymatic modifications of this compound are not extensively documented in the scientific literature. However, based on the metabolic pathways of structurally similar bile acids, it is anticipated to undergo modifications such as hydroxylation, conjugation, and epimerization.

Detailed research findings on the specific role of cytochrome P450 (CYP) enzymes in the hydroxylation of this compound are not currently available in the scientific literature. While CYP enzymes are known to be involved in the hydroxylation of other bile acids, their specific interaction with this compound has not been characterized.

The conjugation of this compound with the amino acids glycine and taurine is a potential metabolic pathway, analogous to that of other bile acids. However, specific studies detailing the enzymes and kinetics of these conjugation reactions for this compound are not extensively reported. In a study conducted on rats, the glycine conjugate of this compound, when introduced to the intestinal tract, was observed to be deconjugated by intestinal bacteria to form unconjugated this compound nih.gov.

Scientific literature does not provide specific details on the epimerization reactions involving this compound. Epimerization is a common transformation for other bile acids, often mediated by intestinal bacteria, which can alter the stereochemistry of hydroxyl groups. However, the extent to which this compound undergoes such enzymatic conversions has not been documented.

Table of Compound Names Mentioned

Molecular Mechanisms and Receptor Interactions of Homoursodeoxycholic Acid

Homoursodeoxycholic Acid as a Ligand for Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that play critical roles in regulating gene expression involved in metabolism, inflammation, and cellular homeostasis. The interaction of bile acids with these receptors is a key mechanism for their signaling functions.

The Farnesoid X Receptor (FXR) is a primary bile acid sensor that governs the synthesis, transport, and metabolism of bile acids. While many natural bile acids are potent FXR agonists, the interaction of this compound with this receptor is complex and subject to conflicting reports.

Some research indicates that this compound stimulates FXR, which in turn regulates hepatic lipid and glucose metabolism and inhibits the production of proinflammatory cytokines. nih.gov However, other studies report that this compound exerts no significant effect on FXR. researchgate.net This contrasts with its parent compound, UDCA, which has been shown in some contexts to exert FXR-antagonistic effects. nih.govnih.gov For instance, glyco-ursodeoxycholic acid, a conjugate of the parent compound, is recognized as an FXR antagonist. eurekalert.org This discrepancy suggests that the side-chain modification in this compound significantly alters its interaction with the FXR ligand-binding domain, potentially diminishing the antagonistic properties of its parent molecule without conferring strong agonistic activity.

The Pregnane X Receptor (PXR) is a nuclear receptor that primarily regulates the expression of genes involved in the detoxification and metabolism of xenobiotics and endogenous compounds, including bile acids. While certain toxic bile acids like lithocholic acid are known PXR agonists, the direct modulation of PXR by this compound has not been explicitly demonstrated.

However, research has shown that treatment with this compound leads to a coordinated induction of bile acid detoxifying enzymes, such as Cyp3a11 (a murine PXR target gene), and efflux pumps. researchgate.net This indirect evidence suggests that this compound may influence PXR-mediated pathways, although direct binding and activation studies are required to confirm this relationship. Nuclear receptors, including PXR, are considered promising therapeutic targets for cholestatic disorders. researchgate.net

Beyond FXR and PXR, bile acids can interact with a range of other nuclear receptors. Investigations into the broader nuclear receptor affinity profile of this compound have revealed a significant interaction with Peroxisome Proliferator-Activated Receptor γ (PPARγ).

A study on experimental alcohol-related liver disease found that the anti-inflammatory effects of this compound were associated with the activation of hepatic PPARγ. nih.gov This activation leads to a shift in macrophage polarization toward an anti-inflammatory M2 phenotype, highlighting a distinct mechanism of action for this compound that is independent of the primary bile acid receptors. nih.gov

This compound Interactions with G-Protein Coupled Receptors

In addition to entering the cell to activate nuclear receptors, bile acids also signal at the cell surface by binding to G-protein coupled receptors (GPCRs), initiating rapid signaling cascades.

Takeda G-protein-coupled Receptor 5 (TGR5), also known as GPBAR1, is a cell surface receptor that, when activated by bile acids, stimulates the production of intracellular cyclic AMP (cAMP). This signaling pathway is involved in regulating energy expenditure, glucose metabolism, and inflammatory responses.

While its parent compound, UDCA, is considered a weak TGR5 agonist, studies have demonstrated that this compound exerts no significant agonistic effect on TGR5. researchgate.net This indicates that the structural modifications in the side chain of this compound abrogate the already weak interaction of its parent molecule with the TGR5 receptor.

Interactive Data Table: Comparative Receptor Activity of Bile Acids

| Compound | Farnesoid X Receptor (FXR) | Takeda G-protein-coupled Receptor 5 (TGR5) | Other Receptors |

| This compound | No significant effect to potential stimulation reported nih.govresearchgate.net | No significant effect researchgate.net | PPARγ agonist nih.gov |

| Ursodeoxycholic acid (UDCA) | Antagonist / Weak binder nih.govnih.gov | Weak agonist researchgate.net | |

| Chenodeoxycholic acid (CDCA) | Potent Agonist | Agonist nih.gov | |

| Lithocholic acid (LCA) | Antagonist | Potent Agonist nih.gov | PXR Agonist |

The Sphingosine-1-Phosphate Receptor 2 (S1P2) is another GPCR that has been identified as a bile acid sensor. bham.ac.uk Activation of S1P2 is involved in various cellular processes, and its modulation by bile acids represents an area of active research. However, specific investigations into the direct modulation of S1P2 signaling by this compound are not extensively documented in the current scientific literature. Therefore, a definitive interaction profile cannot be described at this time.

Intracellular Signaling Cascades Triggered by this compound

Following an extensive review of the scientific literature, it has been determined that there is a significant lack of specific research on the intracellular signaling cascades triggered exclusively by this compound (hUDCA). The majority of available studies focus on the related compounds ursodeoxycholic acid (UDCA) and tauroursodeoxycholic acid (TUDCA). Therefore, a detailed, evidence-based account of hUDCA's specific effects on the following pathways cannot be provided at this time.

Effects on Protein Kinase Cascades (e.g., ERK, Akt Pathways)

There is currently no direct scientific evidence detailing the specific effects of this compound on protein kinase cascades such as the ERK and Akt pathways. Research on the closely related molecule, ursodeoxycholic acid (UDCA), has shown that it can modulate these pathways. For instance, UDCA has been observed to influence the PI3K/Akt signaling pathway. However, due to the structural differences between hUDCA and UDCA, these findings cannot be directly extrapolated to this compound.

Regulation of Gene Expression and Protein Synthesis by this compound

Specific studies elucidating the direct impact of this compound on the regulation of gene expression and protein synthesis are not available in the current body of scientific literature. While research exists on how other bile acids can influence these cellular processes, a dedicated investigation into the unique effects of hUDCA is required to make any definitive statements.

Modulation of Cyclic AMP and Calcium Signaling by this compound

The modulatory effects of this compound on cyclic AMP (cAMP) and calcium signaling pathways have not been specifically investigated. Studies on tauroursodeoxycholic acid (TUDCA) have demonstrated its ability to modulate cytosolic Ca2+ signals in hepatocytes. nih.gov Similarly, UDCA has been shown to inhibit glucagon-induced cAMP formation in hepatocytes. nih.gov Nevertheless, the absence of research focused solely on this compound prevents a scientifically accurate description of its role in these critical signaling pathways.

Preclinical Mechanistic Research on Homoursodeoxycholic Acid

Non-Human In Vivo Model Applications in Homoursodeoxycholic Acid Studies

Non-human in vivo models are crucial for understanding the systemic effects, metabolism, and therapeutic potential of bile acids in a whole-organism context. These models allow researchers to study complex physiological interactions that cannot be replicated in vitro.

Rodent models, particularly mice and rats, are the most commonly used mammalian systems for metabolic research. nih.gov They are instrumental in studying metabolic syndrome, liver diseases, and neurodegenerative disorders, where bile acid signaling plays a significant role. mdpi.comresearchgate.netfrontiersin.org

Specific applications in bile acid research include:

Metabolic Syndrome Studies: Rats fed high-fructose diets are used to induce metabolic syndrome, characterized by insulin (B600854) resistance, dyslipidemia, and hypertension. researchgate.net Such models can be used to investigate the potential of hUDCA to ameliorate these conditions.

Liver Injury Models: Chemically-induced models (e.g., using carbon tetrachloride) or genetically modified mice, such as those lacking specific enzymes (e.g., Cyp2a12-/-Cyp2c70-/- double knockout mice with a human-like bile acid profile), are used to study liver injury and the protective effects of hydrophilic bile acids. nih.govmdpi.com

Mechanistic Studies: Transgenic mouse models are employed to study the role of specific bile acid receptors and signaling pathways in diseases like Huntington's disease or Alzheimer's disease, providing a platform to test the neuroprotective potential of bile acid derivatives. frontiersin.orgresearchgate.net

| Rodent Model | Research Focus | Key Findings Related to Bile Acids |

| Fructose-Fed Rat | Metabolic Syndrome nih.govresearchgate.net | Investigates the ability of bile acids to improve insulin resistance, reduce oxidative stress, and lower uric acid levels. researchgate.net |

| Cyp2c70-/- Mouse | Human-like Bile Acid Profile nih.gov | Used to study the effects of bile acid treatment on liver injury and how effects can differ based on sex and age. nih.gov |

| Transgenic Mouse (e.g., 5xFAD for Alzheimer's) | Neurodegenerative Disease frontiersin.org | Explores the neuroprotective mechanisms of bile acids, such as their anti-apoptotic and anti-inflammatory properties. mdpi.comresearchgate.net |

Non-mammalian models offer unique advantages, including rapid development, genetic tractability, and cost-effectiveness, making them powerful tools for large-scale genetic and chemical screens. nih.govnih.gov

The zebrafish (Danio rerio) has emerged as a prominent non-mammalian vertebrate model for studying bile acid metabolism and signaling. nih.gov Key aspects of bile acid biology, including hepatic synthesis, intestinal transport, and regulation by the farnesoid X receptor (Fxr), are conserved between zebrafish and mammals. nih.govbiorxiv.org Zebrafish bile consists of both C27 bile alcohols and C24 bile acids, which undergo microbial modifications in the gut, similar to humans. nih.govnih.gov This makes the zebrafish an excellent system for investigating host-microbe interactions in bile acid metabolism and for studying the function of Fxr, a key nuclear receptor that regulates bile acid homeostasis and is a target for therapeutic bile acids. nih.govbiorxiv.org

Ex Vivo Tissue Preparations for Pharmacological Assessments of this compound

However, the pharmacological effects of structurally related bile acids, such as Ursodeoxycholic acid (UDCA), have been investigated using such methods. These studies provide a framework for how the pharmacological properties of hUDCA could be assessed. For instance, isolated perfused liver models are utilized to study hepatoprotective and choleretic effects of bile acids. In these preparations, the liver is surgically removed and perfused with an oxygenated, nutrient-rich solution, allowing for the direct administration of the test compound and subsequent analysis of bile flow, metabolic changes, and markers of cellular injury.

Similarly, isolated heart preparations, such as the Langendorff-perfused heart, are employed to investigate cardiovascular effects. This technique allows for the assessment of a compound's impact on heart rate, contractility, and coronary flow in the absence of systemic neurohormonal influences. Furthermore, isolated vascular rings, typically from the aorta, are used to study vasorelaxant or vasoconstrictive properties of pharmacological agents.

Given the structural similarity of hUDCA to other bile acids, it is plausible that its pharmacological profile could be characterized using these established ex vivo models. Such studies would be instrumental in elucidating its potential therapeutic effects on various organ systems. The absence of specific published research on hUDCA in this context highlights a gap in the current understanding of its pharmacological activity and underscores the need for future investigations.

Comparative Bile Acid Biology and the Position of this compound

Phylogenetic Analysis of Bile Acid Structures and this compound Analogues

The structural diversity of bile acids across different vertebrate species provides a fascinating insight into their evolutionary history. Bile acids are synthesized from cholesterol in the liver and their fundamental structure consists of a steroid nucleus and a side chain. The evolution of bile acid structures is characterized by changes in the length and oxidation of the side chain, as well as the number, position, and stereochemistry of hydroxyl groups on the steroid nucleus.

Phylogenetic analysis reveals a general trend from C27 bile alcohols and C27 bile acids in more ancient vertebrate lineages to the more common C24 bile acids in later-evolving species, including most mammals. The side chain of cholesterol is C8, and this is retained in C27 bile alcohols and C27 bile acids. In contrast, C24 bile acids have a shortened side chain, a result of a more complex biosynthetic pathway.

This compound is a C25 bile acid, representing a unique position in the spectrum of bile acid structures. C25 bile acids, also known as homo-cholanoic acids, are not commonly identified in the biliary bile acids of vertebrates. It is hypothesized that if C25 bile acids are formed, they may undergo further β-oxidation to produce C23 (nor-C24) bile acids, at least in rodents. The presence of hUDCA, therefore, suggests a variation in the typical bile acid synthetic pathway.

The stereochemistry of the hydroxyl groups on the steroid nucleus is another key feature in the evolution of bile acids. The A/B ring juncture of the steroid nucleus can be either cis (5β) or trans (5α). In the earliest evolving vertebrates, such as jawless fish, the bile alcohols typically have a 5α configuration, resulting in a more planar molecule. In most mammals, the 5β configuration is predominant, leading to a bent steroid nucleus. The orientation of the hydroxyl groups (α or β) also varies significantly across species and contributes to the diverse physicochemical properties of different bile acids.

The following table summarizes the major types of bile salts found across different vertebrate classes, highlighting the general evolutionary trend.

| Vertebrate Class | Predominant Bile Salt Type | Steroid Nucleus (A/B Ring Juncture) | Side Chain Length |

| Agnatha (Jawless Fish) | C27 Bile Alcohols | 5α (trans) | C8 |

| Chondrichthyes (Cartilaginous Fish) | C27 Bile Alcohols, C26 Bile Acids | 5α (trans) | C8, C7 |

| Osteichthyes (Bony Fish) | C27 and C24 Bile Acids | 5β (cis) | C8, C5 |

| Amphibians | C27 and C26 Bile Alcohols/Acids | 5β (cis) | C8, C7 |

| Reptiles | C27 and C24 Bile Acids | 5β (cis) | C8, C5 |

| Birds | C24 Bile Acids | 5β (cis) | C5 |

| Mammals | C24 Bile Acids | 5β (cis) | C5 |

This table presents a generalized overview, and significant variations exist within each class.

Interspecies Variations in this compound Metabolism and Function

The metabolism and function of bile acids exhibit significant variations across different species, which can have profound implications for their physiological roles and pharmacological activities. These differences arise from variations in the expression and activity of enzymes involved in bile acid synthesis and modification, as well as the transporters responsible for their enterohepatic circulation. While specific data on the interspecies metabolism of this compound is limited, the well-documented variations in the metabolism of other bile acids provide a basis for predicting how hUDCA might be handled in different animal species.

Key metabolic pathways that differ among species include:

Amidation (Conjugation): In humans, chimpanzees, and rabbits, bile acids are primarily conjugated with glycine (B1666218). In contrast, taurine (B1682933) is the predominant amino acid for conjugation in mice, rats, and dogs. The type of conjugation affects the solubility and physiological properties of the bile acid.

Hydroxylation: The position and stereochemistry of hydroxyl groups on the bile acid nucleus are highly species-specific. For example, rodents (rats and mice) exhibit significant 6β-hydroxylation, leading to the formation of muricholic acids. This pathway is minor or absent in humans. The degree of hydroxylation influences the hydrophilicity and detergent properties of the bile acid.

Sulfation: Sulfation is a major pathway for bile acid modification in humans and chimpanzees, enhancing their water solubility and facilitating their elimination. In many other species, sulfation is a minor metabolic route.

Glucuronidation: Glucuronidation of bile acids is a significant pathway in dogs but is a minor pathway in most other species, including humans.

These metabolic differences lead to distinct bile acid pool compositions in various species. For instance, the bile acid profiles of chimpanzees and monkeys are most similar to humans, while those of minipigs, rats, and mice are the most dissimilar. The hydrophobicity of the bile acid pool also varies, with species like mice, rats, and pigs having a more hydrophilic and less toxic bile acid composition compared to the more hydrophobic and potentially more toxic bile acid pool of humans and rabbits.

The table below summarizes some of the key differences in bile acid metabolism across various species.

| Species | Predominant Amidation | Major Hydroxylation Pathways | Extent of Sulfation |

| Human | Glycine | 12α-hydroxylation | High |

| Chimpanzee | Glycine/Taurine | 12α-hydroxylation | High |

| Dog | Taurine | 12α-hydroxylation | Low |

| Rat | Taurine | 6β-hydroxylation (muricholic acids) | Low |

| Mouse | Taurine | 6β-hydroxylation (muricholic acids) | Low |

| Rabbit | Glycine | - | Low |

| Minipig | Glycine | 6α-hydroxylation | Low |

Data compiled from multiple sources.

Given that this compound is a C25 bile acid, its metabolism would likely be subject to these species-specific enzymatic pathways. For example, in rodents, it might undergo 6β-hydroxylation, while in humans, it would more likely be conjugated with glycine and potentially sulfated. The functional consequences of these metabolic transformations would also be expected to vary between species, influencing its efficacy and potential toxicity. The lack of specific studies on hUDCA metabolism across different species represents a significant knowledge gap that needs to be addressed to fully understand its biological properties.

Advanced Analytical Methodologies in Homoursodeoxycholic Acid Research

Advanced Spectroscopic Techniques for Homoursodeoxycholic Acid Characterization

Spectroscopic techniques are indispensable for the detailed structural and qualitative analysis of this compound. These methods provide insights into the molecular framework and composition of the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of bile acids, including this compound. While specific NMR data for this compound is not widely published, the analytical approach is well-established through studies of analogous bile acids nih.govnih.govmdpi.com.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. For bile acids, the ¹H NMR spectrum typically reveals characteristic signals for the steroid nucleus protons and the side chain. The chemical shifts (δ) of these protons are influenced by their spatial orientation (α or β) and the presence of hydroxyl groups. Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, allowing for the determination of the carbon skeleton nih.gov.

Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between protons and carbons. For instance, HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), which is critical for assembling the complete molecular structure mdpi.com. The stereochemistry of the molecule, a crucial aspect of bile acid function, can also be determined through advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space.

Interactive Data Table: Illustrative ¹H and ¹³C NMR Chemical Shifts for a Bile Acid Steroid Nucleus

| Atom | Illustrative ¹H Chemical Shift (ppm) | Illustrative ¹³C Chemical Shift (ppm) |

| C-3 | 3.5 (m) | 71.5 |

| C-7 | 3.8 (br s) | 72.0 |

| C-18 | 0.6 (s) | 12.0 |

| C-19 | 0.9 (s) | 23.5 |

| C-21 | 0.9 (d) | 18.5 |

Note: This table provides representative chemical shift values for a generic bile acid steroid nucleus based on published data for similar compounds and is for illustrative purposes only. Specific values for this compound may vary.

Mass Spectrometry-Based Metabolomics and Lipidomics for this compound Profiling

Mass spectrometry (MS) is a cornerstone of metabolomics and lipidomics, enabling the sensitive detection and quantification of small molecules like this compound in biological samples. These "omics" approaches provide a comprehensive snapshot of the metabolic state of a biological system.

In metabolomics and lipidomics studies, MS is typically coupled with a separation technique, most commonly liquid chromatography (LC) or gas chromatography (GC). This hyphenated approach, such as LC-MS, allows for the separation of complex mixtures of metabolites before they are introduced into the mass spectrometer for detection and identification. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are capable of providing highly accurate mass measurements, which aids in the confident identification of compounds.

Sophisticated Chromatographic Separations for this compound and its Metabolites

Due to the structural similarity of bile acids and their metabolites, sophisticated chromatographic techniques are required to achieve adequate separation for accurate quantification and identification.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC) is a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. When coupled with tandem mass spectrometry (UHPLC-MS/MS), it provides a highly selective and sensitive platform for the analysis of bile acids in complex matrices like plasma and tissue extracts.

The separation of bile acids, including structural isomers, is typically achieved using reversed-phase chromatography with C18 columns. The mobile phase composition, often a gradient of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer containing a modifier like formic acid or ammonium (B1175870) acetate, is optimized to achieve the best separation.

For quantification, a triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for each analyte are monitored, providing excellent specificity and reducing background noise. While a specific validated UHPLC-MS/MS method for this compound is not detailed in the available literature, methods for the closely related ursodeoxycholic acid and its metabolites have been extensively developed and could be adapted nih.gov.

Interactive Data Table: Typical UHPLC-MS/MS Parameters for Bile Acid Analysis

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |

| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode |

| MS Analyzer | Triple Quadrupole |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful technique for the analysis of steroids, including bile acids. A key requirement for GC analysis of non-volatile compounds like bile acids is derivatization. This chemical modification process increases the volatility of the analytes, making them suitable for analysis in the gas phase. Common derivatization procedures for bile acids involve methylation of the carboxylic acid group followed by silylation of the hydroxyl groups.

The derivatized bile acids are then separated on a capillary GC column and detected by a mass spectrometer. GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be used for compound identification by comparison with spectral libraries. While GC-MS is a robust technique, the requirement for derivatization can add complexity to the sample preparation workflow.

Multidimensional Chromatography Techniques for Complex Mixture Resolution

For exceptionally complex biological samples where single-dimensional chromatography may not provide sufficient resolution, multidimensional chromatography techniques can be employed. Two-dimensional liquid chromatography (2D-LC), for example, utilizes two different columns with orthogonal separation mechanisms. A fraction from the first dimension is transferred to the second dimension for further separation. This approach significantly increases the peak capacity and allows for the resolution of co-eluting compounds. While the application of multidimensional chromatography specifically to this compound is not documented, its potential for resolving complex bile acid profiles in metabolomics research is recognized.

Quantitative Methodologies for this compound Analysis

The precise and accurate quantification of this compound (HUDCA) in various biological matrices is critical for understanding its metabolic fate and physiological roles. Several advanced analytical methodologies have been developed to meet the demands for high sensitivity and specificity in HUDCA research. These techniques range from gold-standard mass spectrometry-based methods to broader, systems-level approaches like metabolomics.

Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the accurate quantification of molecules, providing a high degree of precision and traceability. nih.gov This method is particularly valuable in complex biological samples where matrix effects can interfere with quantification. The core principle of IDMS involves the use of a stable, isotopically labeled version of the analyte—in this case, this compound—as an internal standard.

The workflow for quantifying HUDCA using IDMS typically involves the following steps:

Addition of Internal Standard: A known amount of an isotopically labeled HUDCA standard (e.g., containing ¹³C or ²H atoms) is added to the sample at the earliest stage of preparation. This standard is chemically identical to the endogenous HUDCA but has a different mass, allowing it to be distinguished by a mass spectrometer.

Sample Preparation: The sample undergoes extraction and purification to isolate the bile acid fraction. This process can include liquid-liquid extraction, solid-phase extraction, or a combination of techniques.

Chromatographic Separation: The extracted bile acids are then separated using techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) or Gas Chromatography (GC). nih.gov This step separates HUDCA from other isomeric bile acids and interfering substances.

Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer, often a triple quadrupole (QQQ) instrument. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the native (unlabeled) HUDCA and the isotopically labeled internal standard.

Quantification: The concentration of endogenous HUDCA is calculated based on the ratio of the signal intensity of the native analyte to that of the known amount of the added isotopically labeled standard. nih.gov This ratio-based measurement corrects for any sample loss during preparation and for variations in instrument response, leading to highly accurate and reproducible results. nih.gov

Table 1: Illustrative Parameters for IDMS Analysis of this compound

| Parameter | Description | Example |

| Analyte | The target compound for quantification. | This compound (HUDCA) |

| Internal Standard | Isotopically labeled version of the analyte. | [¹³C₄]-Homoursodeoxycholic acid |

| Separation Technique | Method used to separate HUDCA from other molecules. | UHPLC |

| Mass Analyzer | Instrument used for detecting and measuring ions. | Triple Quadrupole Mass Spectrometer (QQQ-MS) |

| Ionization Mode | Method to generate ions from the sample molecules. | Electrospray Ionization (ESI), Negative Mode |

| Quantification Principle | The basis for calculating the concentration. | Ratio of native analyte peak area to internal standard peak area. |

Radioisotope Dilution Technique

The radioisotope dilution technique is a highly sensitive method that utilizes a radiolabeled version of the compound of interest for quantification. In the context of this compound, this involves the synthesis of a tritium-labeled form, such as [11,12-³H]this compound. nih.gov This technique is a classic method for achieving accurate measurement, particularly in metabolic studies.

The synthesis and application of [11,12-³H]this compound follows a specific pathway. nih.gov The process begins with the chemical modification of related bile acids. A key step involves the reduction of an unsaturated precursor (methyl 3α, 7β-diacetoxy-25-homo-5β-chol-11-en-25-oate) using tritium (B154650) gas in the presence of a platinum oxide catalyst. nih.gov Subsequent hydrolysis yields the final radiolabeled [11,12-³H]this compound. nih.gov

The quantification process using this radiolabeled compound involves:

Adding a precise amount of [³H]HUDCA with a known specific activity to the biological sample.

Thoroughly mixing the sample to ensure the radiolabeled standard equilibrates with the endogenous, non-labeled HUDCA.

Extracting and purifying the HUDCA from the sample matrix.

Measuring the specific activity of the purified HUDCA using a scintillation counter.

Calculating the amount of endogenous HUDCA in the original sample based on the degree of dilution of the specific activity of the radiolabeled standard.

This method, while powerful, requires specialized facilities for handling radioactive materials and is often used in research settings for metabolic tracing and flux analysis. nih.gov

Advanced Chemical Fingerprinting and Metabolomics Approaches

Chemical fingerprinting and metabolomics represent a shift from quantifying a single molecule to analyzing a broad spectrum of metabolites within a biological system. nih.govresearchgate.net These approaches are used to classify samples, identify biomarkers, and understand metabolic pathways. When applied to research involving this compound, these techniques can reveal how its presence or administration alters the broader metabolic profile.

Metabolite fingerprinting aims to generate a characteristic profile, or "fingerprint," of a sample without necessarily identifying every single compound. nih.govnih.gov This is often achieved using spectroscopic techniques like ¹H Nuclear Magnetic Resonance (¹H-NMR) spectroscopy or chromatographic methods coupled with mass spectrometry (LC-MS). nih.gov

Key aspects of these approaches include:

Untargeted Analysis: Instead of focusing solely on HUDCA, untargeted metabolomics captures data on hundreds or thousands of metabolites simultaneously. This provides a holistic view of the metabolic state of a biological system.

Data Acquisition: High-resolution analytical platforms are used to generate complex datasets. For instance, ¹H-NMR provides a rapid snapshot of the most abundant metabolites, while LC-MS/MS offers higher sensitivity and the ability to detect a wider range of compounds, including low-abundance bile acids. nih.gov

Chemometrics and Statistical Analysis: The large and complex datasets generated require advanced statistical methods, known as chemometrics, for interpretation. nih.gov Techniques such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) are used to identify patterns and distinguish between different sample groups (e.g., before and after HUDCA administration).

Biomarker Discovery: By comparing the metabolic fingerprints of different groups, researchers can identify specific metabolites that are significantly altered in response to HUDCA, potentially revealing novel biomarkers or mechanisms of action.

Table 2: Comparison of Metabolomics Platforms for HUDCA-Related Research

| Feature | ¹H Nuclear Magnetic Resonance (NMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Measures the magnetic properties of atomic nuclei. | Separates molecules by chromatography and measures their mass-to-charge ratio. |

| Sample Preparation | Relatively simple, often involving extraction. nih.gov | More complex, typically requires solid-phase or liquid-liquid extraction. |

| Reproducibility | Highly reproducible. | Can be subject to more variability (e.g., column aging, matrix effects). |

| Sensitivity | Lower sensitivity, detects more abundant metabolites. | High sensitivity, capable of detecting trace-level compounds. |

| Compound Identification | Can be challenging for novel compounds; relies on spectral databases. | Can provide structural information through fragmentation (MS/MS). |

| Application in HUDCA Research | Assessing major shifts in primary metabolism (amino acids, carbohydrates). | Detailed profiling of the bile acid pool and related lipid species. |

Future Research Directions for Homoursodeoxycholic Acid

Identification of Novel Receptor-Ligand Interactions for Homoursodeoxycholic Acid

A primary avenue of future investigation is the identification and characterization of specific receptor-ligand interactions for this compound. The biological effects of bile acids are often mediated through nuclear receptors and G-protein coupled receptors. For its parent compound, UDCA, interactions with the farnesoid X receptor (FXR) and other nuclear receptors have been identified as key to its function. nih.gov Future studies should systematically screen hUDCA against a panel of known bile acid receptors to determine its binding affinity and activation profile.

Key research objectives should include:

Binding Affinity Assays: Quantitative analysis to determine the dissociation constant (Kd) of hUDCA with receptors such as FXR, Pregnane X Receptor (PXR), and Vitamin D Receptor (VDR), which are known to be modulated by other bile acids. nih.gov

Functional Receptor Assays: Cellular assays to determine whether hUDCA acts as an agonist or antagonist for these receptors, and to quantify its potency and efficacy compared to endogenous ligands and UDCA.

Structural Biology: Co-crystallization of hUDCA with target receptors to elucidate the precise molecular interactions that govern binding and activation. This will provide a structural basis for its activity and guide the development of more potent and selective derivatives.

Exploration of Novel Receptors: Unbiased screening approaches, such as chemical proteomics, could be employed to identify entirely new protein targets for hUDCA, potentially revealing novel signaling pathways and therapeutic applications beyond those associated with traditional bile acid receptors. For instance, UDCA has been shown to interact with α5β1 integrins and modulate neurotransmitter activity, suggesting that its analogues may also have a broad range of targets. nih.gov

Elucidation of Interplay Between this compound and the Gut Microbiome

The gut microbiome plays a crucial role in the metabolism of bile acids, converting primary bile acids into secondary ones like UDCA. nih.gov Conversely, bile acids like UDCA can significantly shape the composition and function of the gut microbiota. researchgate.net A critical future research direction is to understand the bidirectional relationship between this compound and the gut microbial community. As a synthetic analogue, hUDCA is not a natural product of microbial metabolism, and its impact on this complex ecosystem is unknown.

Future investigations in this area should focus on:

Impact on Microbial Composition: In vitro fermentation studies using human fecal slurries and subsequent in vivo animal studies should be conducted to determine how hUDCA alters the diversity and relative abundance of key bacterial phyla, such as Firmicutes and Bacteroidetes. nih.gov

Microbial Metabolism of hUDCA: Research is needed to identify which, if any, gut microbes can metabolize hUDCA and to characterize the resulting metabolic products. This is essential for understanding the compound's stability and downstream biological effects in the gastrointestinal tract.

Functional Consequences: Metagenomic and metabolomic analyses should be employed to assess how hUDCA-induced changes in the microbiome affect the production of microbial metabolites, such as short-chain fatty acids, and how this influences host health. The known effects of UDCA on specific bacterial species provide a valuable reference point for these future studies. researchgate.net

| Bacterial Species | Observed Effect of UDCA Administration | Reference |

| Faecalibacterium prausnitzii | Overrepresentation | researchgate.net |

| Ruminococcus gnavus | Underrepresentation (inversely related to F. prausnitzii) | researchgate.net |

This table summarizes the observed effects of the parent compound Ursodeoxycholic acid (UDCA) on specific gut bacteria. Future studies are required to determine if this compound elicits similar or different modulatory effects on the gut microbiome.

Development of Advanced In Vitro and In Vivo Research Platforms for this compound Studies

To thoroughly investigate the biological effects of this compound, the development and application of advanced research models are essential. These platforms will enable detailed mechanistic studies and provide a bridge between basic research and potential clinical applications.

In Vitro Platforms: Future research should move beyond simple cell monolayers to more complex systems that better recapitulate human physiology. The development of organoid and "organ-on-a-chip" models derived from human intestinal and hepatic tissues will be invaluable. These platforms can be used to study the absorption, metabolism, and cytotoxicity of hUDCA in a human-relevant context, and to investigate its effects on tissue-specific gene expression and function. Such models have been effectively used to study the effects of other bile acids, including UDCA. nih.gov

In Vivo Platforms: While standard rodent models will be useful for initial pharmacokinetic and toxicological assessments, more sophisticated in vivo models will be required to explore the therapeutic potential of hUDCA. This includes the use of humanized mouse models, which possess a human-like liver and/or gut microbiome, to provide more accurate data on metabolism and efficacy. Furthermore, developing genetically engineered mouse models with targeted disruptions in bile acid synthesis or signaling pathways can help to isolate and identify the specific mechanisms of action for hUDCA. The synthesis of radiolabeled [11,12-3H]this compound is a critical first step, enabling detailed absorption, distribution, metabolism, and excretion (ADME) studies in these animal models. nih.gov

Application of Systems Biology and Computational Modeling in this compound Research

A systems biology approach, integrating computational modeling with experimental data, will be crucial for understanding the complex pharmacology of this compound. This approach can help predict the compound's effects across multiple biological scales, from molecular interactions to whole-body metabolism.

Future research efforts in this domain should include:

Molecular Docking and Dynamics Simulations: Computational models can be used to predict the binding of hUDCA to various nuclear and cell surface receptors. These simulations can help prioritize experimental validation and provide insights into the structural basis of receptor-ligand interactions.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Mathematical models describing the absorption, distribution, metabolism, and excretion of hUDCA can be developed based on data from in vitro and in vivo studies. These models are essential for predicting its behavior in humans and for designing potential clinical trials. Comprehensive models of bile acid metabolism already exist and can be adapted for hUDCA. tue.nl

Genome-Scale Metabolic Modeling: Constraint-based modeling of human metabolism can be used to predict how hUDCA might alter metabolic fluxes in different cell types, such as hepatocytes. nih.gov This can help to identify potential off-target effects and to generate new hypotheses about its mechanism of action, particularly in the context of metabolic diseases. nih.gov By integrating proteomics, metabolomics, and transcriptomics data into these models, a more holistic understanding of hUDCA's cellular impact can be achieved.

Q & A

Q. What are the validated analytical methods for quantifying Homoursodeoxycholic acid in biological samples?

To ensure accurate quantification, researchers commonly employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for calibration. Key validation parameters include linearity (R² ≥ 0.99), intra-day precision (CV% ≤ 15%), and recovery rates (85–115%) . Sample preparation often involves solid-phase extraction to minimize matrix effects. Recent studies highlight the importance of optimizing ionization conditions (e.g., ESI in negative mode) to enhance sensitivity for bile acid derivatives .

Q. How can researchers design in vitro experiments to assess the stability of this compound under physiological conditions?

Stability studies should simulate gastrointestinal pH gradients (e.g., pH 2.0 for gastric fluid, pH 6.8 for intestinal fluid) and use incubation periods aligned with transit times (e.g., 2 hours gastric, 4 hours intestinal). Analytical validation via HPLC-UV or LC-MS is critical to track degradation products. Controls should include taurine- or glycine-conjugated analogs to compare metabolic resistance .

Q. What criteria should guide the selection of animal models for studying this compound’s hepatoprotective effects?

Rodent models (e.g., bile duct-ligated rats or Mdr2⁻/⁻ mice) are preferred for cholestasis studies due to their well-characterized bile acid metabolism. Researchers must validate baseline bile acid profiles in plasma and liver tissue before intervention. Dose-response studies should align with human-equivalent doses, adjusted via body surface area normalization .

Advanced Research Questions

Q. How can contradictory findings on this compound’s role in apoptosis regulation be resolved?

Contradictions often arise from cell-type-specific responses (e.g., hepatocytes vs. cholangiocytes) and differences in experimental concentrations (physiological vs. supraphysiological). Researchers should perform dose- and time-course experiments across multiple cell lines, complemented by transcriptomic profiling (RNA-seq) to identify context-dependent signaling pathways (e.g., PI3K/Akt vs. JNK/caspase-3) . Meta-analyses using PRISMA guidelines can systematically evaluate confounding variables across studies .

Q. What experimental strategies are effective for elucidating the structural determinants of this compound’s receptor interactions?

Molecular docking simulations (e.g., AutoDock Vina) paired with site-directed mutagenesis of nuclear receptors (FXR, TGR5) can identify critical binding residues. Surface plasmon resonance (SPR) assays provide kinetic data (KD, kon/koff rates) to validate computational predictions. Comparative studies with ursodeoxycholic acid and its glycine/taurine conjugates are essential to pinpoint hydroxyl group contributions .

Q. How should researchers address variability in this compound’s biomarker correlations across clinical cohorts?

Stratify cohorts by confounding factors: hepatic function (Child-Pugh score), concomitant medications (e.g., UDCA users), and genetic polymorphisms (e.g., CYP7A1 variants). Use multivariate regression models adjusted for age, BMI, and baseline bile acid levels. Reproducibility requires harmonizing pre-analytical variables (fasting status, sample collection tubes) and reporting ICC values for inter-laboratory comparisons .

Q. What methodologies are optimal for investigating epigenetic modulation by this compound in metabolic diseases?

Combine ChIP-seq (e.g., H3K27ac marks) with ATAC-seq to map chromatin accessibility changes in hepatocytes. Validate findings using CRISPR-dCas9-mediated epigenetic editing. For translational relevance, correlate in vitro findings with patient-derived organoids and serum metabolomics data .

Methodological Frameworks

Q. How to apply the FINER criteria when formulating research questions on this compound’s therapeutic mechanisms?

- Feasibility : Ensure access to bile acid-deficient models (e.g., Cyp27a1 KO mice) and validated assay kits (ELISA for FGF19).

- Novelty : Focus on underexplored pathways, such as gut-liver axis modulation via FXR-dependent miRNA regulation.

- Ethical : Adhere to institutional guidelines for bile acid supplementation in human trials (e.g., IRB protocols for cholestatic patients) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50 values. For skewed data (common in bile acid concentrations), apply log transformation or non-parametric tests (Mann-Whitney U). Power analysis (α = 0.05, β = 0.2) is critical to determine sample sizes in preclinical trials .

Data Reporting Standards

Q. How to ensure reproducibility in this compound research?

- Materials : Report vendor, purity (≥98% by HPLC), and storage conditions (−80°C under argon).

- Methods : Document centrifugation speeds, column specifications (C18, 2.6 µm particle size), and mass spectrometer parameters (e.g., QTRAP 6500+).

- Data : Deposit raw LC-MS/MS files in public repositories (e.g., MetaboLights) and include negative controls in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.